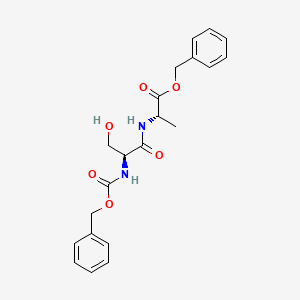
Carbobenzyloxy-L-seryl-L-alanine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzyloxy-L-seryl-L-alanine benzyl ester is a synthetic compound with the molecular formula C21H24N2O6 and a molecular weight of 400.435 g/mol . It is commonly used in peptide synthesis and serves as a protected form of the dipeptide L-seryl-L-alanine. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group, which is used to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-L-seryl-L-alanine benzyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-serine is protected using the carbobenzyloxy (Cbz) group.
Coupling Reaction: The protected L-serine is then coupled with L-alanine benzyl ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-L-seryl-L-alanine benzyl ester undergoes various chemical reactions, including:
Deprotection: The carbobenzyloxy (Cbz) group can be removed using hydrogenation in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM).
Major Products Formed
Deprotection: L-seryl-L-alanine.
Hydrolysis: L-seryl-L-alanine and benzyl alcohol.
Coupling Reactions: Longer peptide chains.
Scientific Research Applications
Carbobenzyloxy-L-seryl-L-alanine benzyl ester has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbobenzyloxy-L-seryl-L-alanine benzyl ester primarily involves its role as a protected dipeptide in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino group during chemical reactions, preventing unwanted side reactions. The ester bond allows for easy incorporation into peptide chains and can be hydrolyzed to release the free carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Carbobenzyloxy-L-alanyl-L-alanine benzyl ester: Similar structure but with alanine instead of serine.
Carbobenzyloxy-L-isoleucyl-L-alanine benzyl ester: Contains isoleucine instead of serine.
Carbobenzyloxy-beta-alanyl-L-alanine benzyl ester: Contains beta-alanine instead of serine.
Uniqueness
Carbobenzyloxy-L-seryl-L-alanine benzyl ester is unique due to the presence of the serine residue, which introduces a hydroxyl group into the peptide chain. This hydroxyl group can participate in hydrogen bonding and other interactions, influencing the properties and reactivity of the peptide .
Properties
CAS No. |
6402-95-5 |
|---|---|
Molecular Formula |
C21H24N2O6 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H24N2O6/c1-15(20(26)28-13-16-8-4-2-5-9-16)22-19(25)18(12-24)23-21(27)29-14-17-10-6-3-7-11-17/h2-11,15,18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t15-,18-/m0/s1 |
InChI Key |
ICHQDJFVLNIGLT-YJBOKZPZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
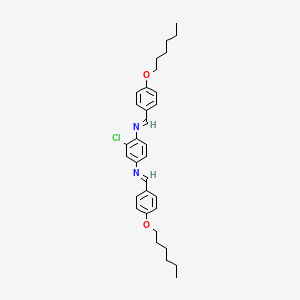
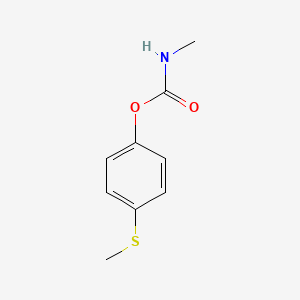


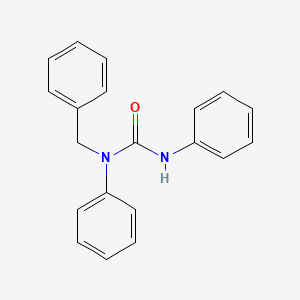

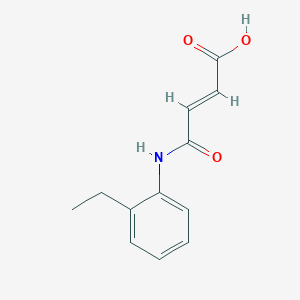
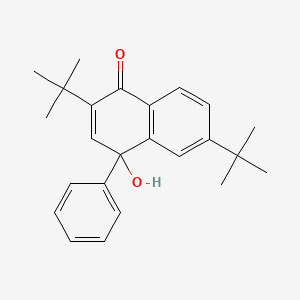
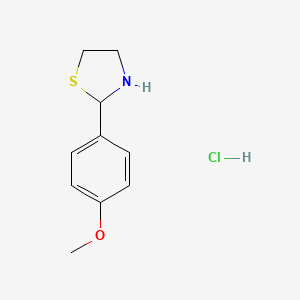

![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)
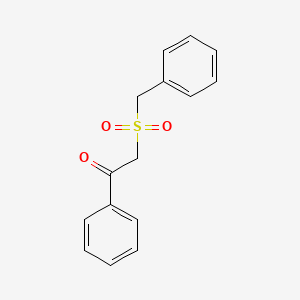
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)
